

Application Note: Efficacy of m-Loxoprofen in a Carrageenan-Induced Paw Edema Model

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Compound of Interest

Compound Name: *m-Loxoprofen*

Cat. No.: B15295248

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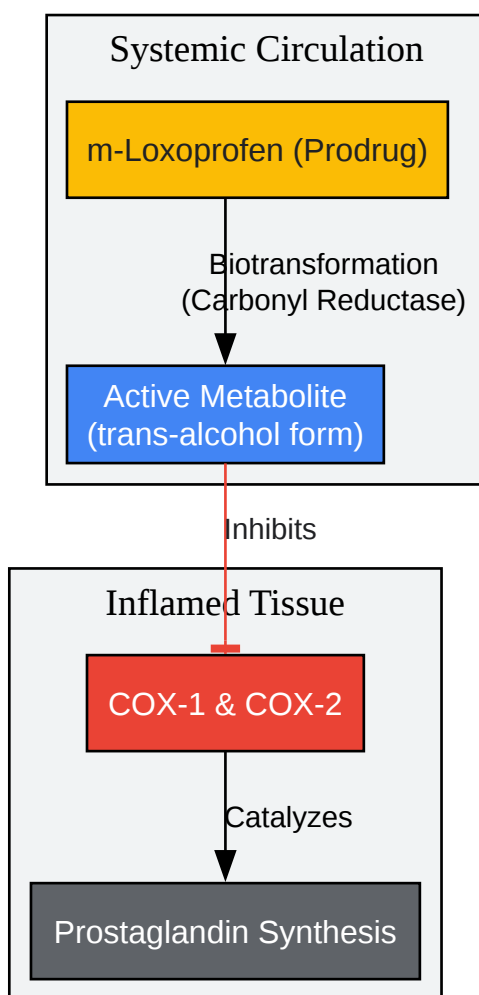
Audience: Researchers, scientists, and drug development professionals.

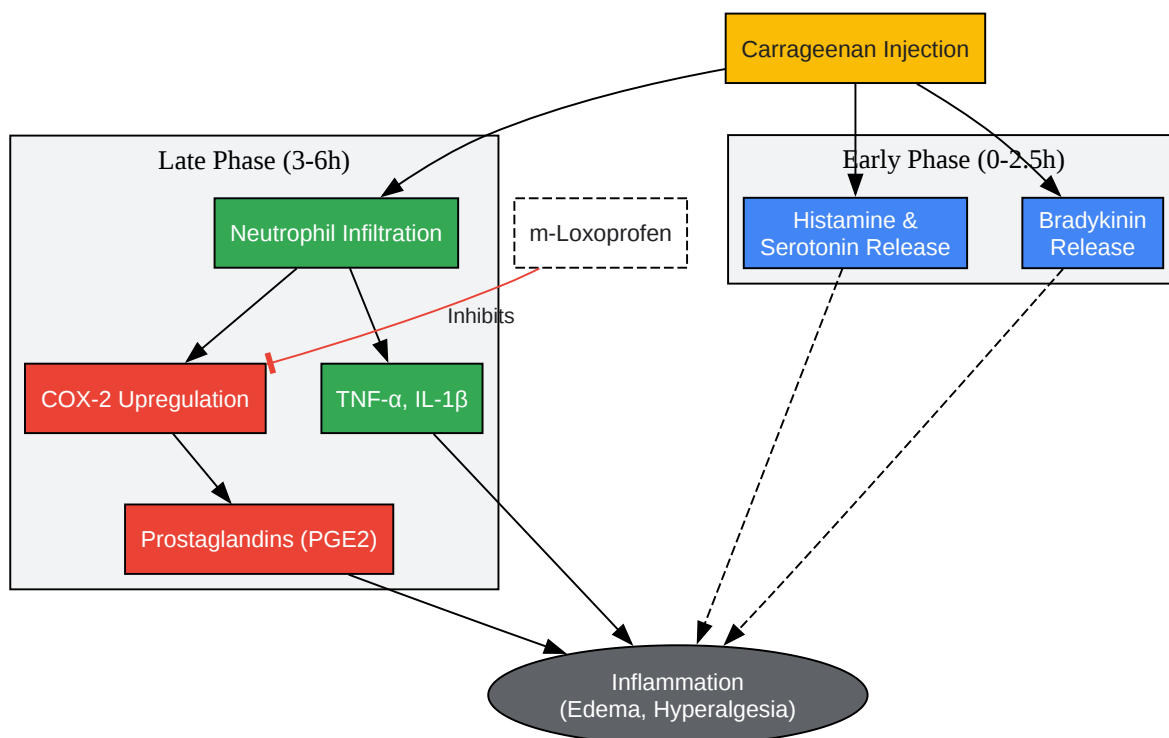
Introduction

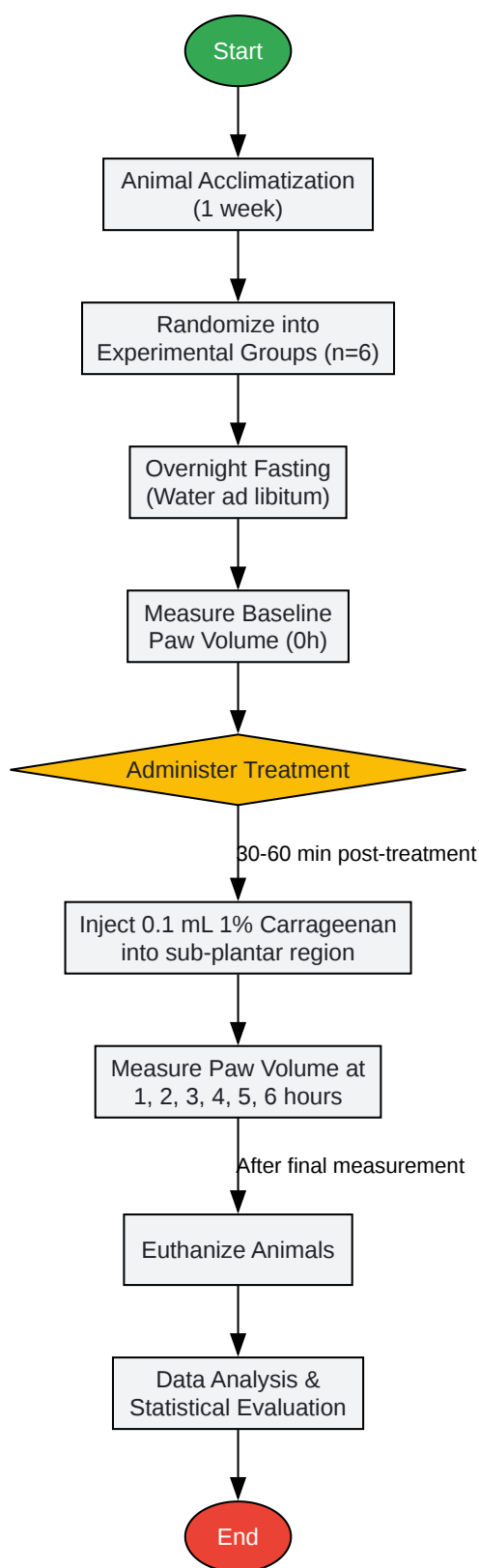
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group.[1] It is a prodrug that, after oral administration, is quickly absorbed from the gastrointestinal tract and converted to its active trans-alcohol metabolite.[1][2] This active form is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] The carrageenan-induced paw edema model is a widely used and highly reproducible model of acute, non-immune inflammation, making it an ideal platform for evaluating the anti-inflammatory activity of compounds like **m-Loxoprofen**. [5][6] This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema.[5]

Mechanism of Action of m-Loxoprofen

Loxoprofen itself has minimal pharmacological activity.[3] Following administration, it is rapidly metabolized by carbonyl reductase into its active trans-alcohol form.[7][8] This active metabolite non-selectively inhibits both COX-1 and COX-2 enzymes.[4] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2) and thromboxane, thereby reducing the inflammatory response and providing analgesic effects. [1][9] This prodrug nature helps to reduce direct irritation to the gastric mucosa.[2][4]







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